

A Comprehensive Technical Guide to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Cat. No.: B583625

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Abstract

This technical guide provides a detailed overview of **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole**, a halogenated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This document elucidates its chemical identity, including its CAS number and a discussion on its IUPAC nomenclature, and explores the general synthetic strategies and spectroscopic characteristics typical for this class of compounds. Furthermore, it delves into the broad spectrum of biological activities associated with substituted pyrazoles, highlighting their potential as a privileged scaffold in the development of novel therapeutic agents. Safety and handling protocols are also addressed to ensure responsible laboratory practice. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Nomenclature

The compound at the core of this guide is a disubstituted pyrazole with the molecular formula $C_9H_6BrClN_2$.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 149739-38-8.[\[1\]](#) This identifier is crucial for unambiguous identification in chemical databases and literature.

IUPAC Name and Tautomerism

The systematic IUPAC name for this compound is **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole**.

It is important to address a potential point of ambiguity in the nomenclature of 1H-pyrazoles. Due to annular prototropic tautomerism, the hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms. This means that **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole** can exist in equilibrium with its tautomer, 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole.[\[2\]](#)[\[3\]](#)[\[4\]](#) In the absence of a substituent on a ring nitrogen, these two forms are generally considered to be the same compound, and both names may be encountered in the literature. For the purpose of this guide, we will adhere to the "3-substituted" nomenclature as provided in the topic, while acknowledging the inherent tautomerism.

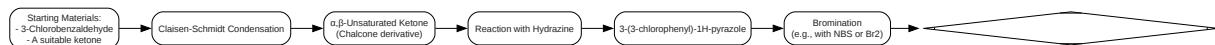
Diagram 1: Tautomerism of **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole**

Caption: Annular tautomerism of the pyrazole ring.

Physicochemical Properties

While specific, experimentally determined physicochemical data for **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole** (CAS 149739-38-8) is not readily available in published literature, the properties can be inferred from related substituted pyrazole structures.

Property	Expected Value/Characteristic	Rationale
Molecular Weight	257.51 g/mol	Calculated from the molecular formula <chem>C9H6BrClN2</chem> .
Appearance	White to off-white solid	Many similar substituted pyrazoles are crystalline solids at room temperature.
Melting Point	Expected to be in the range of 100-200 °C	The presence of aromatic rings and halogen atoms generally leads to a higher melting point due to increased intermolecular forces.
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.	The aromatic nature and the presence of halogens decrease water solubility, while the heterocyclic ring allows for some polarity and solubility in organic solvents.
Stability	Generally stable under standard laboratory conditions.	Pyrazole rings are aromatic and thus possess a degree of stability. However, exposure to strong oxidizing or reducing agents should be avoided.


Synthesis Strategies

The synthesis of 3,4-disubstituted pyrazoles can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative, followed by halogenation.

General Synthesis Workflow

A plausible synthetic pathway for **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole** is outlined below. This represents a general strategy, and optimization of reaction conditions would be necessary.

Diagram 2: General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone derivative)

- To a stirred solution of 3-chlorobenzaldehyde and an appropriate acetophenone derivative in ethanol, a solution of sodium hydroxide in water is added dropwise at room temperature.
- The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
- The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.

Step 2: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole

- The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid.
- Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
- After cooling, the product is isolated by filtration or extraction and purified by recrystallization.

Step 3: Bromination to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

- The 3-(3-chlorophenyl)-1H-pyrazole is dissolved in a suitable solvent like chloroform or acetic acid.
- A brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, is added portion-wise while stirring.[5]

- The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[\[5\]](#)

Spectroscopic Characterization

While specific spectra for CAS 149739-38-8 are not readily available, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

- Aromatic Protons (3-chlorophenyl group): A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring.
- Pyrazole Ring Proton (C5-H): A singlet is expected for the proton at the C5 position of the pyrazole ring, likely in the range of δ 7.5-8.5 ppm.
- Pyrazole N-H Proton: A broad singlet is expected for the N-H proton, which may appear over a wide chemical shift range (δ 10-14 ppm) and can be exchangeable with D₂O.

¹³C NMR Spectroscopy

- Aromatic Carbons (3-chlorophenyl group): Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.
- Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C3 and C5 carbons will appear at lower field (δ 130-150 ppm) compared to the C4 carbon, which is attached to the bromine atom and will likely be found at a higher field (δ 90-110 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

Infrared (IR) Spectroscopy

- N-H Stretch: A broad absorption band in the region of 3100-3400 cm^{-1} corresponding to the N-H stretching vibration.
- C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations are expected in the 1400-1600 cm^{-1} region.
- C-H Aromatic Stretching: Absorptions just above 3000 cm^{-1} .
- C-Br and C-Cl Stretching: These will appear in the fingerprint region at lower wavenumbers.

Biological Significance and Applications

While the specific biological activity of **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole** has not been extensively reported, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Potential Therapeutic Applications

Substituted pyrazoles have been investigated for a multitude of therapeutic applications, including:

- Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways.^[6]
- Anticancer agents: The pyrazole nucleus is a key component in several compounds with demonstrated anticancer activity.^{[7][8]}
- Antimicrobial agents: Numerous pyrazole derivatives have shown promising antibacterial and antifungal properties.^[9]
- Antiviral agents: The pyrazole scaffold has been explored for the development of antiviral drugs.
- Central Nervous System (CNS) active agents: Certain pyrazoles have shown potential as antidepressant and anxiolytic agents.^[7]

The presence of the bromo and chloro substituents on **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole** provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Safety and Handling

As specific safety data for **4-Bromo-3-(3-chlorophenyl)-1H-pyrazole** is not available, general precautions for handling halogenated aromatic and heterocyclic compounds should be followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

4-Bromo-3-(3-chlorophenyl)-1H-pyrazole represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, characterized by the versatile pyrazole core and halogen substituents, offers numerous possibilities for chemical diversification. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the established chemistry and biological significance of the pyrazole class of compounds. Further research into the synthesis, characterization, and biological evaluation of this specific molecule is warranted to fully explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 149739-38-8 CAS MSDS (4-BROMO-3-(3-CHLOROPHENYL)-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 5. scielo.org.mx [scielo.org.mx]
- 6. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. rsc.org [rsc.org]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b583625#cas-number-and-iupac-name-for-4-bromo-3-3-chlorophenyl-1h-pyrazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com